1-[3-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one
Description
The compound 1-[3-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one features a phenyl-ethanone core substituted with a bis-sulfonyl azetidine-imidazole moiety. Its structure includes:
- A phenyl-ethanone group (providing aromatic and ketone functionality).
- A sulfonyl-linked azetidine ring (a strained four-membered heterocycle).
Properties
IUPAC Name |
1-[3-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-11(19)12-4-3-5-13(8-12)25(22,23)18-9-14(10-18)24(20,21)15-16-6-7-17(15)2/h3-8,14H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZCXGHBUFHOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the sulfonyl groups: Sulfonylation reactions are commonly employed, using reagents such as sulfonyl chlorides in the presence of a base.
Formation of the azetidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
1-[3-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial, antifungal, and antiviral properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings.
Biological Research: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[3-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the sulfonyl groups can form strong interactions with proteins and enzymes. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A comparative analysis with structurally related compounds is outlined below:
Functional Group Impact
- Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl groups enhance polarity and hydrogen-bond acceptor capacity compared to sulfanyl-containing analogues like 3-{1-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline . This may improve target binding affinity but reduce membrane permeability.
- Azetidine vs. Benzimidazole: The azetidine ring introduces strain and conformational rigidity, contrasting with the planar benzimidazole in 1-[3-(5-nitro-1H-benzimidazol-1-yl)phenyl]-ethanone . Strain may favor selective interactions with enzymatic pockets.
Bioactivity Correlations
- Antitumor Potential: Compounds like 5-hydrosulfonyl-1H-benzimidazol-2(3H)-ones exhibit antitumor activity, suggesting the target’s sulfonyl groups may confer similar properties.
- Mode of Action : Bioactivity clustering studies indicate that structural similarity (e.g., shared imidazole/sulfonyl motifs) correlates with overlapping protein targets, such as kinases or tubulin.
Biological Activity
The compound 1-[3-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, structural properties, and biological activities, particularly focusing on its antimicrobial and anticancer effects.
Chemical Structure
The chemical formula of the compound is , and it features a complex arrangement of imidazole, sulfonamide, and azetidine moieties. The presence of these functional groups is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through the reaction of various sulfonyl chlorides with amines. The overall yield and purity can be optimized by controlling reaction conditions such as temperature and solvent choice.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar compounds, particularly those containing imidazole rings. The mechanism often involves the disruption of bacterial DNA synthesis through the formation of reactive species that can cause strand breaks .
Case Study:
In vitro tests on derivatives with similar structures showed significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For instance, compounds exhibiting a 1-methylimidazole structure demonstrated effective inhibition at concentrations as low as 1 mM .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Studies suggest that compounds with sulfonamide groups can inhibit tumor growth by inducing apoptosis in cancer cells. The proposed mechanism includes the inhibition of specific enzymes involved in cell proliferation .
Research Findings:
A recent study demonstrated that related compounds significantly reduced cell viability in various cancer cell lines, including breast and colon cancer. The IC50 values indicated potent activity, often lower than that observed for standard chemotherapeutic agents .
Data Table: Biological Activities
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step organic reactions, including sulfonylation of azetidine and imidazole moieties. Key steps:
- Sulfonylation: Reacting azetidine with 1-methyl-1H-imidazole-2-sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane at 0–5°C .
- Coupling: Introducing the sulfonylated azetidine to a substituted phenyl ethanone via nucleophilic aromatic substitution, requiring catalytic bases like triethylamine .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (sulfonylation) 25–40°C (coupling) | Prevents side reactions (e.g., over-sulfonylation) |
| Solvent | Anhydrous DCM (sulfonylation) DMF (coupling) | Enhances reagent solubility and reaction kinetics |
| Catalyst | Triethylamine (2–3 eq.) | Neutralizes HCl byproducts, accelerates coupling |
Basic: How is structural characterization performed, and what analytical techniques are critical?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Confirms substitution patterns on phenyl, azetidine, and imidazole rings. Key signals:
- Aromatic protons (δ 7.2–8.1 ppm, multiplet).
- Azetidine N–CH2 (δ 3.5–4.2 ppm).
- Imidazole CH3 (δ 2.4–2.6 ppm) .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex regions.
- Mass Spectrometry (HRMS): Validates molecular ion ([M+H]+) and fragments (e.g., sulfonyl group loss) .
- HPLC: Monitors purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Basic: What structural features drive its potential bioactivity?
Answer:
- Key Motifs:
- Structure-Activity Relationship (SAR):
- Electron-withdrawing groups (e.g., sulfonyl) on phenyl enhance antimicrobial activity .
- Methyl substitution on imidazole reduces metabolic degradation .
Advanced: How can computational modeling (e.g., DFT) predict reactivity or binding modes?
Answer:
- Density Functional Theory (DFT):
- Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen reactivity) .
- Simulates docking poses with protein targets (e.g., COX-2) using software like AutoDock Vina .
- Molecular Dynamics (MD):
Example Output (DFT):
| Parameter | Value | Relevance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Indicates kinetic stability |
| Mulliken Charges | S=+1.2 (sulfonyl) | Highlights electrophilic sites |
Advanced: How to resolve contradictions in reported biological data (e.g., varying IC50 values)?
Answer:
- Experimental Design:
- Standardize assays (e.g., MTT for cytotoxicity, MIC for antimicrobials) .
- Use internal controls (e.g., doxorubicin for anticancer studies) .
- Data Analysis:
- Apply multivariate regression to correlate substituents (e.g., logP, steric bulk) with activity .
- Validate outliers via dose-response curves (3–5 replicates) .
Case Study:
| Study | IC50 (µM) | Assay Type | Notes |
|---|---|---|---|
| A | 12.3 ± 1.5 | MTT (HeLa) | Serum-free medium |
| B | 28.7 ± 3.2 | SRB (MCF-7) | 10% FBS added |
Contradiction resolved by serum protein binding effects.
Advanced: What novel applications are emerging for this compound class?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
